7-Bromo-2-phenylbenzo[d]thiazole
Overview
Description
7-Bromo-2-phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 2nd position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 7-Bromo-2-phenylbenzo[d]thiazole is the quorum sensing system of Gram-negative bacteria, specifically the LasR system . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its target by binding to the active site of the LasR system of Pseudomonas aeruginosa . This interaction inhibits the quorum sensing system, thereby disrupting the bacteria’s ability to communicate and coordinate behaviors .
Biochemical Pathways
The affected pathway is the quorum sensing pathway of Gram-negative bacteria. By inhibiting this pathway, this compound disrupts bacterial cell–cell communication and coordination of behaviors such as biofilm formation, virulence production, and other pathogenesis . This results in a reduction of these behaviors, which are often associated with bacterial pathogenicity .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial cell–cell communication and coordination of behaviors . This results in a reduction in behaviors such as biofilm formation, virulence production, and other pathogenesis , which can potentially reduce the pathogenicity of the bacteria.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole derivative .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 7-Bromo-2-phenylbenzo[d]thiazole typically involves the bromination of 2-phenylbenzothiazole. One common method is the reaction of 2-phenylbenzothiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
7-Bromo-2-phenylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form the corresponding thioethers or thiols.
Coupling Reactions: The bromine atom can also participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form various substituted benzothiazoles.
Scientific Research Applications
7-Bromo-2-phenylbenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antimicrobial, antiviral, and anticancer agents.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique photophysical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
7-Bromo-2-phenylbenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Phenylbenzothiazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Chloro-2-phenylbenzo[d]thiazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
2-(2-Hydroxyphenyl)benzothiazole: Contains a hydroxyl group, which can significantly alter its solubility and reactivity.
The presence of the bromine atom in this compound makes it a versatile intermediate for further functionalization and enhances its potential in various applications .
Biological Activity
7-Bromo-2-phenylbenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the benzothiazole family, which is known for its wide range of biological activities. The presence of bromine and phenyl groups in its structure enhances its reactivity and biological potential.
1. Antimicrobial Activity
Research has demonstrated that compounds containing the benzothiazole scaffold exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that certain benzothiazole compounds, including those structurally related to this compound, showed significant growth inhibition against Pseudomonas aeruginosa, a common Gram-negative bacterium. Specifically, compounds with high inhibitory concentrations (IC50 values) were identified, indicating their potential as quorum sensing inhibitors without exhibiting direct antibiotic effects .
Compound | IC50 (μg/mL) | Activity |
---|---|---|
3 | 115.2 | Quorum sensing inhibition |
6 | 182.2 | Quorum sensing inhibition |
7 | 45.5 | Moderate anti-biofilm formation |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. For instance, the compound's analogs were tested against several cancer cell lines, including Hep-G2 (liver cancer). The MTT assay results indicated that certain derivatives exhibited remarkable cytotoxicity with low cell viability percentages at high concentrations compared to standard chemotherapeutic agents like doxorubicin .
Compound | Cell Line | Cell Viability (%) at 100 µg/mL |
---|---|---|
8a | Hep-G2 | 11.72 ± 0.53 |
8c | Hep-G2 | 18.92 ± 1.48 |
8f | Hep-G2 | 12.93 ± 0.55 |
3. Enzyme Inhibition
The compound also exhibits enzyme inhibition capabilities, particularly against urease and acetylcholinesterase (AChE). For example, studies have shown that benzothiazole derivatives can effectively inhibit urease activity, which is crucial for treating conditions like kidney stones . Additionally, compounds similar to this compound have displayed strong AChE inhibitory activity, suggesting potential applications in treating Alzheimer's disease .
Enzyme | Compound | IC50 (µM) |
---|---|---|
Urease | 2-amino-6-bromobenzothiazole | 28.4 |
Acetylcholinesterase | Coumarin-benzothiazole derivative | 2.7 |
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often linked to their structural features. For instance, the presence of electron-donating groups has been associated with enhanced urease inhibition . Similarly, the arrangement of functional groups influences the anticancer efficacy against various cell lines, highlighting the importance of SAR studies in drug design.
Case Studies
Several case studies have highlighted the efficacy of compounds related to this compound:
- Quorum Sensing Inhibition : A study found that specific benzothiazole derivatives inhibited quorum sensing in Pseudomonas aeruginosa, which could lead to novel treatments for bacterial infections without contributing to antibiotic resistance .
- Cytotoxicity Against Cancer Cells : Research indicated that certain derivatives had significant cytotoxic effects on Hep-G2 cells, suggesting their potential as anticancer agents .
- Enzyme Inhibition for Alzheimer’s Disease : Compounds derived from benzothiazoles were shown to inhibit AChE effectively, indicating their promise in developing therapies for neurodegenerative disorders .
Properties
IUPAC Name |
7-bromo-2-phenyl-1,3-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNS/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANSBAGZIPOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36247-07-1 | |
Record name | 7-bromo-2-phenyl-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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